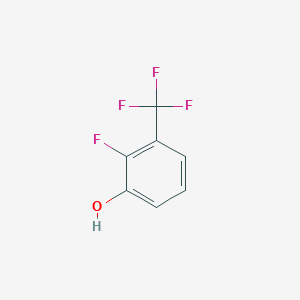

2-Fluoro-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICLFHNNMXINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372159 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207291-85-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)phenol

Abstract

2-Fluoro-3-(trifluoromethyl)phenol is a valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho and meta to the hydroxyl functionality, respectively, imparts distinct electronic properties and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the principal synthetic pathway to this phenol, proceeding via the diazotization of the key intermediate, 2-fluoro-3-(trifluoromethyl)aniline, and subsequent hydrolysis of the resulting diazonium salt. We will delve into the mechanistic rationale, detailed experimental protocols, and critical process parameters that ensure a successful and efficient synthesis.

Retrosynthetic Analysis

The most logical and industrially scalable approach to an aromatic phenol is the conversion of an amino group via a diazonium salt intermediate. This strategy is particularly effective as it leverages the versatile chemistry of diazonium species. The retrosynthetic disconnection for this compound identifies 2-fluoro-3-(trifluoromethyl)aniline as the immediate and critical precursor.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 2-Fluoro-3-(trifluoromethyl)aniline

The synthesis of the aniline precursor is a critical first stage. A common and effective route begins with a commercially available, appropriately substituted benzotrifluoride. The synthesis involves the introduction of a nitro group, which then serves as a precursor to the amine functionality via reduction.

A plausible pathway starts from 2-fluorobenzotrifluoride, proceeds through nitration to form 2-fluoro-3-nitrobenzotrifluoride, and concludes with the reduction of the nitro group.

Step 2.1: Nitration of 2-Fluorobenzotrifluoride

The direct nitration of 2-fluorobenzotrifluoride would likely yield a mixture of isomers. A more controlled approach involves starting with a precursor where the desired substitution pattern is already established, such as 2-fluoro-3-nitrobenzotrifluoride (CAS 61324-97-8), which is commercially available.

Step 2.2: Reduction of 2-Fluoro-3-nitrobenzotrifluoride

The conversion of the nitro group to an amine is a standard transformation, typically achieved with high efficiency through catalytic hydrogenation or using metal-acid systems.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A solution of 2-fluoro-3-nitrobenzotrifluoride (1.0 eq) in a suitable solvent such as methanol or ethanol is charged into a hydrogenation reactor.[1]

-

Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 5-10% Pd/C, ~1-2 mol%) is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Hydrogenation: The reactor is sealed, purged, and then pressurized with hydrogen gas (typically 1-5 atm). The mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C).

-

Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reactor is purged with nitrogen. The catalyst is carefully removed by filtration through a pad of celite. The filtrate, containing the desired 2-fluoro-3-(trifluoromethyl)aniline, is concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

This method is generally clean and high-yielding. Alternative reduction methods, such as using tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective but may require more extensive purification.[2]

Conversion to this compound

The core of the synthesis lies in the two-step transformation of the aniline: diazotization followed by hydrolysis. This sequence is a variant of the Sandmeyer reaction.[3][4]

The Diazotization Reaction

In this step, the primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5][6]

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): Aryl diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent premature decomposition of the salt and the formation of undesired side products, such as tars.[5][7]

-

Strong Acid: A strong acid (e.g., H₂SO₄ or HCl) is required to protonate sodium nitrite to form nitrous acid (HNO₂), the active diazotizing agent.

-

Electron-Withdrawing Groups: The presence of both fluorine and a trifluoromethyl group significantly deactivates the aniline. These electron-withdrawing groups reduce the nucleophilicity of the amino group, making the reaction with the nitrosonium ion (NO⁺) less facile than with aniline itself.[7] This necessitates strict adherence to reaction conditions to ensure complete conversion.

Caption: Workflow for the diazotization of 2-fluoro-3-(trifluoromethyl)aniline.

Experimental Protocol: Diazotization

-

Aniline Salt Formation: Prepare a ~25% aqueous solution of sulfuric acid. In a reaction vessel equipped for cooling and stirring, slowly add 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) to the sulfuric acid solution with vigorous stirring.[7]

-

Cooling: Cool the resulting aniline salt suspension to 0-5°C using an ice-salt bath.

-

Nitrite Solution: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, ~1.05-1.1 eq) and cool it to 0-5°C.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension. The rate of addition must be carefully controlled to maintain the internal temperature at or below 5°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1-3 hours to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (turns blue-black).[7] The resulting solution, containing the 2-fluoro-3-(trifluoromethyl)benzenediazonium salt, should be used immediately in the next step.

| Reagent | Molar Eq. | Role |

| 2-Fluoro-3-(trifluoromethyl)aniline | 1.0 | Starting Material |

| Sulfuric Acid (conc.) | ~2.5-3.0 | Forms aniline salt; generates nitrous acid |

| Sodium Nitrite (NaNO₂) | 1.05-1.1 | Nitrous acid precursor |

| Water | - | Solvent |

| Table 1: Key Reagents for Diazotization. |

Hydrolysis of the Aryl Diazonium Salt

The conversion of the diazonium salt to the phenol can be achieved by thermal hydrolysis or, more efficiently, by a copper-catalyzed Sandmeyer-type reaction.

Causality Behind Experimental Choices:

-

Thermal Hydrolysis: The classical method involves heating the aqueous diazonium salt solution. The C-N bond cleaves to form a highly reactive aryl cation, which is then trapped by water. However, this method often leads to the formation of significant amounts of tarry byproducts, especially with complex substrates.[3]

-

Copper-Catalyzed Hydrolysis: A superior method involves a Sandmeyer-type hydroxylation. Using copper(I) oxide (Cu₂O) as a catalyst in the presence of an excess of a copper(II) salt (e.g., copper(II) nitrate) promotes a smoother conversion at lower temperatures.[3] The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical.[3][8] This radical pathway minimizes the formation of aryl cations and the associated side reactions, leading to higher yields and purity.

Experimental Protocol: Copper-Catalyzed Hydrolysis

-

Hydrolysis Setup: In a separate, larger reaction vessel equipped for heating and distillation (a steam distillation setup is ideal), prepare a boiling aqueous solution of copper(II) sulfate.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in the previous step dropwise into the boiling copper sulfate solution.[7]

-

Steam Distillation: The this compound product is volatile with steam. As it is formed, it co-distills with water and can be collected in a receiving flask. The rate of addition of the diazonium salt should be matched with the rate of distillation.[7] This in situ removal of the product from the hot, acidic reaction mixture is crucial for preventing degradation and side reactions.

-

Reaction Completion: Continue the process until all the diazonium salt solution has been added, and then continue steam distillation for an additional period (e.g., 1-2 hours) to ensure all the product has been collected.

-

Work-up and Purification:

-

The collected distillate will consist of two layers: an aqueous layer and the denser product layer.

-

Separate the layers using a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Combine the organic extracts with the initial product layer, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

-

| Parameter | Condition | Rationale |

| Temperature | 98-102°C (Boiling) | Provides energy for hydrolysis and facilitates steam distillation. |

| Catalyst (optional) | Copper(I)/Copper(II) salts | Promotes a cleaner, radical-based reaction pathway, improving yield.[3] |

| Product Removal | Continuous Steam Distillation | Minimizes product degradation and side reactions in the hot medium.[7] |

| Expected Yield | 60-80% (based on aniline) | Varies with scale and precise conditions. |

| Table 2: Typical Hydrolysis Reaction Conditions and Outcomes. |

Conclusion

The synthesis of this compound is reliably achieved through a well-established pathway involving the diazotization of 2-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis. The success of this synthesis hinges on careful control of key parameters, particularly maintaining low temperatures during the formation of the unstable diazonium salt and employing an efficient hydrolysis method, such as copper-catalyzed steam distillation, to maximize yield and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully prepare this important fluorinated intermediate for applications in drug discovery and materials science.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring - University of Missouri–St. Louis. (URL: [Link])

-

Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])

-

Development of a bench-scale pharmaceutical synthesis - DORAS. (URL: [Link])

-

From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis | National Science Review | Oxford Academic. (URL: [Link])

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (URL: [Link])

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. (URL: [Link])

-

Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Publications. (URL: [Link])

- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google P

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (URL: [Link])

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P

-

Copper-catalyzed O-arylation of phenols with diazonium salts - ResearchGate. (URL: [Link])

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (URL: [Link])

-

Copper-catalyzed O-arylation of phenols with diazonium salts - RSC Publishing. (URL: [Link])

-

Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - NIH. (URL: [Link])

Sources

- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgosolver.com [orgosolver.com]

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

The judicious incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[3] The -CF3 group often enhances metabolic stability, increases lipophilicity (a key factor in membrane permeability), and can improve binding affinity to biological targets through unique electronic interactions.[1][4]

This compound is a highly functionalized aromatic building block that offers a unique combination of substituents. The interplay between the electron-donating hydroxyl group (-OH), the strongly electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing fluoro group (-F) creates a platform for complex molecular design. This guide serves as a comprehensive technical resource on the core physicochemical properties, reactivity, synthesis, and analytical characterization of this valuable compound, providing field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The arrangement of the substituents on the phenolic ring dictates the molecule's overall properties. The ortho-fluoro and meta-trifluoromethyl groups work in concert to significantly influence the acidity of the phenolic proton and the reactivity of the aromatic system.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | N/A |

| CAS Number | 207291-85-8 | |

| Molecular Formula | C₇H₄F₄O | |

| Molecular Weight | 180.10 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 122 °C (lit.) | |

| Density | 1.431 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.443 (lit.) | |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| pKa (Predicted) | ~8.0 - 8.5 | Estimated based on substituent effects. |

| LogP (Predicted) | ~3.0 - 3.2 | Estimated based on related structures.[5] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like ethanol, dichloromethane. | Based on analogous compounds. |

A Deeper Look at Acidity (pKa): An Expert Estimation

-

Reference Point 1: Phenol has a pKa of ~9.9.

-

Reference Point 2: 3-(Trifluoromethyl)phenol has a pKa of 9.08.[6] The meta-CF3 group provides significant stabilization through its powerful inductive effect (-I).

-

Reference Point 3: 2-Fluorophenol has a pKa of ~8.8. The ortho-fluoro substituent also provides inductive stabilization and can potentially form an intramolecular hydrogen bond with the phenolic proton, which slightly complicates its effect on acidity.

Spectroscopic Characterization: An Analytical Fingerprint

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public, experimentally verified spectra for this specific compound are sparse, its analytical signature can be accurately predicted based on established principles and data from closely related isomers.[7]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum will be characterized by three distinct aromatic proton signals.

-

H-6 (ortho to -OH, meta to -F): Expected around δ 7.20-7.30 ppm. It will likely appear as a triplet of doublets (td) or multiplet due to coupling with H-5 (³J ≈ 8 Hz), H-4 (⁴J ≈ 1-2 Hz), and potentially the ortho-F (⁴JHF ≈ 1-2 Hz).

-

H-5 (meta to -OH, para to -F): Expected around δ 7.10-7.20 ppm. This proton will show coupling to H-4 and H-6, likely appearing as a triplet (t) with ³J ≈ 8 Hz.

-

H-4 (para to -OH, meta to -F): Expected around δ 6.95-7.05 ppm. It should appear as a doublet of doublets (dd) or multiplet, coupled to H-5 (³J ≈ 8 Hz) and the ortho-F (³JHF ≈ 8-10 Hz).

-

-OH Proton: A broad singlet, variable position (typically δ 5.0-6.0 ppm), dependent on concentration and solvent purity.

¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)

The carbon spectrum will show seven distinct signals.

-

C-OH (C1): ~δ 155-158 ppm. Will appear as a doublet due to coupling with the ortho-F (²JCF).

-

C-F (C2): ~δ 150-153 ppm. This will be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will also show quartet coupling to the CF3 group (²JCCF).

-

C-CF₃ (C3): ~δ 125-128 ppm. This signal will appear as a quartet due to the three fluorine atoms of the CF3 group (¹JCF ≈ 270-275 Hz) and will also be coupled to the ortho-F.

-

-CF₃ Carbon: ~δ 122-124 ppm. A distinct quartet with a very large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).[8]

-

Aromatic CH Carbons (C4, C5, C6): Expected in the range of δ 115-130 ppm, with specific shifts and C-F coupling patterns determined by their position relative to the fluorine substituents.

¹⁹F NMR Spectroscopy (Predicted, 376 MHz, CFCl₃ external standard)

¹⁹F NMR is a crucial tool for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[9][10]

-

Ar-F Signal: Aromatic fluorine signals typically appear between -100 and -140 ppm. For a fluorine ortho to a hydroxyl group, the signal is expected in the more shielded (more negative) end of this range. It will exhibit coupling to the adjacent aromatic protons (H-3 and H-4).

-

-CF₃ Signal: The trifluoromethyl group attached to an aromatic ring typically resonates around δ -60 to -65 ppm as a singlet (or a very narrow multiplet if long-range couplings are resolved).[8]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A strong, broad band from ~3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Very strong, intense, and sharp absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry (EI-MS)

Electron ionization will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 180 . Due to the stability of the aromatic ring, this peak should be reasonably intense.

-

Key Fragments: Fragmentation of fluorinated compounds can be complex. Likely losses include:

-

[M-HF]⁺• (m/z = 160): Loss of hydrogen fluoride is a common pathway for ortho-fluorophenols.

-

[M-CO]⁺• (m/z = 152): A common fragmentation for phenols.

-

[M-CF₃]⁺ (m/z = 111): Loss of the trifluoromethyl radical.

-

The mass spectrum of the methyl ether derivative provides a useful reference for the fragmentation behavior of the core ring structure.[11]

-

Reactivity and Synthetic Logic

The reactivity of this compound is governed by the electronic interplay of its three functional groups.

Caption: Electronic contributions of substituents on this compound.

-

Electrophilic Aromatic Substitution: The ring is generally deactivated towards electrophiles compared to phenol itself. The powerful activating effect of the -OH group directs incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). However, the strong deactivating effects of both the -F and -CF3 groups will necessitate harsher reaction conditions than those used for simple phenols. The C6 position is the most likely site of substitution due to less steric hindrance and being para to the hydroxyl group.

-

Nucleophilic Reactions (Phenoxide): As discussed, the phenol is significantly more acidic than phenol. This means it can be easily deprotonated by common bases (e.g., K₂CO₃, NaH) to form the corresponding phenoxide. However, the resulting phenoxide anion is highly stabilized, making it a weaker nucleophile than sodium phenoxide. This reduced nucleophilicity must be considered when planning reactions like Williamson ether synthesis, where longer reaction times or more reactive electrophiles may be required.[12]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline

This protocol is adapted from established methods for converting aromatic amines to phenols and leverages a known synthetic route for the aniline precursor.[12][13] CAUTION: Diazonium salts can be explosive when isolated and dry. This procedure should only be performed by trained chemists behind a blast shield.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. azom.com [azom.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. This compound, methyl ether [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN115073299B - Method for preparing 2-fluoro-3-trifluoromethyl aniline - Google Patents [patents.google.com]

2-Fluoro-3-(trifluoromethyl)phenol CAS 207291-85-8 data sheet

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenol (CAS 207291-85-8)

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS 207291-85-8, a fluorinated organic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a Senior Application Scientist, this guide moves beyond a simple data sheet to offer field-proven insights into the compound's properties, a plausible synthetic strategy with mechanistic rationale, its predicted spectroscopic signature, and its potential applications. The incorporation of both a fluorine atom and a trifluoromethyl group onto the phenol scaffold imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecules with enhanced metabolic stability, lipophilicity, and binding affinity. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Strategic Value of Fluorinated Phenols

This compound is a specialized aromatic compound distinguished by the presence of two different fluorine-containing substituents: an ortho-fluoro group and a meta-trifluoromethyl (-CF3) group. The strategic placement of these moieties on a phenol ring creates a molecule with a unique combination of reactivity, acidity, and conformational properties.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance the metabolic stability and lipophilicity of drug candidates[1]. Its strong electron-withdrawing nature also significantly lowers the pKa of the phenolic proton, influencing its behavior in physiological environments and its reactivity in synthetic protocols. The adjacent fluorine atom further modulates these electronic effects and can participate in hydrogen bonding or other non-covalent interactions, which are critical for molecular recognition at biological targets. In materials science, such fluorinated phenols are precursors to high-performance polymers, including polyimides and epoxy resins, where the fluorine content imparts desirable properties like thermal stability, chemical resistance, and low dielectric constants[2].

This guide synthesizes available data and predictive chemical principles to serve as a practical resource for leveraging the full potential of this versatile building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 207291-85-8 | [3][4] |

| Molecular Formula | C₇H₄F₄O | [4][5][6] |

| Molecular Weight | 180.10 g/mol | [3][5] |

| Appearance | Liquid | |

| Boiling Point | 122 °C (lit.) | |

| Density | 1.431 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.443 (lit.) | |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| InChI Key | DOICLFHNNMXINV-UHFFFAOYSA-N | [7] |

| SMILES | Oc1cccc(c1F)C(F)(F)F | |

| Synonyms | 2-Fluoro-3-hydroxybenzotrifluoride, α,α,α,2-Tetrafluoro-m-cresol | [8] |

Proposed Synthesis and Mechanistic Rationale

Expertise in Action: Why this Pathway? This retro-synthetic approach is chosen for its reliance on robust and well-documented transformations. It strategically installs the sensitive hydroxyl group in the final step via a Sandmeyer-type reaction, avoiding its interference in the preceding steps. The introduction of the trifluoromethyl group is achieved using a copper-mediated trifluoromethylation, a standard method for aromatic systems.

Detailed Synthetic Protocol (Proposed)

Step 1: Copper-Mediated Trifluoromethylation

-

To a dry, nitrogen-flushed reaction vessel, add 2-bromo-1-fluoro-3-nitrobenzene (1.0 eq), copper(I) iodide (0.2 eq), and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Trifluoromethylating agent, 2.0 eq).

-

Add dry DMF as the solvent and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-fluoro-2-nitro-3-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude product from Step 1 in ethanol or acetic acid.

-

Add a reducing agent such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl).

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

-

Monitor the disappearance of the nitro compound.

-

After completion, filter the hot reaction mixture through a pad of Celite to remove iron salts, washing with ethanol.

-

Neutralize the filtrate with aqueous sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield 2-fluoro-3-(trifluoromethyl)aniline.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

-

Dissolve the aniline from Step 2 in an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of aqueous sulfuric acid and heat it to boiling.

-

Slowly add the cold diazonium salt solution to the hot acid solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

-

Cool the mixture and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product, this compound, via column chromatography or distillation under reduced pressure.

Visualized Synthesis Workflow

Caption: Proposed multi-step synthesis pathway.

Predicted Spectroscopic Characterization

While experimental spectra for this specific compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is essential for researchers to confirm the identity and purity of the synthesized material.

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | δ 7.0-7.5 ppm (m, 3H): Three aromatic protons exhibiting complex splitting due to H-H and H-F couplings. δ 5.0-6.0 ppm (br s, 1H): A broad singlet for the phenolic -OH proton, which is exchangeable with D₂O. | The electron-withdrawing F and CF₃ groups will shift the aromatic protons downfield. The ortho and meta couplings between the protons, plus additional coupling to the ¹⁹F nucleus, will create a complex multiplet. Phenolic protons are typically broad and their chemical shift is concentration and solvent-dependent. |

| ¹⁹F NMR | ~δ -60 to -65 ppm (s, 3F): A singlet corresponding to the -CF₃ group. ~δ -120 to -140 ppm (m, 1F): A multiplet for the single fluorine atom attached to the aromatic ring. | The chemical shift of the -CF₃ group is characteristic. The aryl-fluorine signal will be a multiplet due to coupling with the nearby aromatic protons. |

| ¹³C NMR | ~10 signals: Expect distinct signals for all 7 carbons, with C-F and C-CF₃ bonds showing characteristic couplings (quartet for the CF₃ carbon). Aromatic carbons will appear between δ 110-160 ppm. | The molecule has 7 unique carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Carbons attached to fluorine or oxygen will be significantly shifted. |

| IR (Infrared) | ~3200-3600 cm⁻¹ (broad): O-H stretch. ~1450-1600 cm⁻¹: C=C aromatic ring stretches. ~1100-1350 cm⁻¹ (strong): C-F stretches (from both aryl-F and -CF₃). ~1200-1280 cm⁻¹: C-O stretch. | These are characteristic absorption frequencies for the functional groups present in the molecule. The C-F stretching region will likely show multiple strong bands due to the four fluorine atoms. |

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules, thereby conferring the beneficial properties of its fluorinated moieties.

Pharmaceutical and Agrochemical Synthesis

The compound serves as a key building block for introducing the 2-fluoro-3-(trifluoromethyl)phenoxy scaffold. This moiety is of high interest in drug discovery for several reasons:

-

Metabolic Blocking: The -CF₃ group can block sites of oxidative metabolism, increasing a drug's half-life.

-

Enhanced Potency: The strong electronic perturbations can increase the binding affinity of a molecule to its target protein.

-

Improved Bioavailability: The lipophilic nature of the -CF₃ group can enhance membrane permeability.

Derivatives of trifluoromethylphenols are found in various classes of bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs), anti-glaucoma agents, and pesticides[9][10][11].

Advanced Materials Science

In polymer chemistry, phenols are common monomers. Using this fluorinated phenol allows for the synthesis of high-performance polymers with enhanced characteristics[2].

-

Fluorinated Polyimides: These materials exhibit exceptional thermal stability and low dielectric constants, making them ideal for use in microelectronics and aerospace components[2].

-

Fluorinated Epoxy Resins: Incorporation of this building block can lead to resins with lower water absorption and improved thermal stability, critical for electronic packaging and advanced composites[2].

-

Specialty Coatings: The resulting polymers often have increased hydrophobicity, leading to applications in water-repellent and chemically resistant coatings.

Visualized Application Pathways

Caption: Role as a versatile building block.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as acutely toxic and an irritant. The following table summarizes its GHS classifications.[5]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Mandatory PPE:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate or for spill response.

First Aid and Spill Response

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Workflow

Caption: Laboratory spill response flowchart.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic effects of its ortho-fluoro and meta-trifluoromethyl substituents. While its direct applications are limited, its role as a precursor in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance polymers is significant. This guide has provided a detailed technical framework, including its physicochemical properties, a robust (though proposed) synthetic route, predicted analytical characteristics, and critical safety protocols. Understanding these core attributes empowers researchers to confidently and safely integrate this potent building block into their discovery and development workflows, paving the way for innovation across multiple scientific disciplines.

References

-

MSDS of this compound. (2013, September 2). Capot Chemical. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.).

-

This compound. (n.d.). Lead Sciences. [Link]

-

This compound, methyl ether. (n.d.). NIST WebBook. [Link]

-

Safety Data Sheet. (2023, July 24). Gujarat Fluorochemicals Limited. [Link]

-

207291-85-8 | this compound. (n.d.). Capot Chemical. [Link]

-

Learn about the unique advantages of 3-(Trifluoromethyl)phenol! (2024, August 16). UCHEM. [Link]

-

55579 72 1. (n.d.). Suzhou Yacoo Science Co., Ltd. [Link]

-

207291-85-8|this compound. (n.d.). BIOFOUNT. [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

(PDF) Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (n.d.). ResearchGate. [Link]

-

Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (n.d.). ChemRxiv. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]

-

3-(Trifluoromethyl)phenol. (n.d.). PubChem. [Link]

Sources

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 207291-85-8 | CAS DataBase [m.chemicalbook.com]

- 4. 207291-85-8 | this compound - Capot Chemical [capotchem.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. bio-fount.com [bio-fount.com]

- 8. 207291-85-8 Cas No. | 2-Fluoro-3-hydroxybenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 9. myuchem.com [myuchem.com]

- 10. 3-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Fluoro-3-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and elucidating the structure of this complex aromatic molecule. We will explore the nuanced effects of the strongly electron-withdrawing fluorine and trifluoromethyl substituents on the chemical shifts and coupling patterns of the aromatic and hydroxyl protons. This guide emphasizes a first-principles approach to spectral prediction and interpretation, providing a robust framework for understanding the structure-spectra relationship in highly substituted phenolic compounds.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule from a spectroscopic perspective. Its structure presents a unique combination of substituents on a phenol ring: a hydroxyl group, a fluorine atom, and a trifluoromethyl group. The interplay of the electronic effects of these groups creates a distinct magnetic environment for each proton, making ¹H NMR spectroscopy an invaluable tool for its structural confirmation and for studying its interactions.

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electron density distribution within the benzene ring. This, in turn, dictates the chemical shifts of the aromatic protons.[1] Furthermore, the presence of a spin-active ¹⁹F nucleus introduces complex spin-spin coupling with neighboring protons, providing a wealth of structural information.[2][3] Understanding these interactions is paramount for any scientist working with fluorinated aromatic compounds.

This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound, offering a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is the foundation of accurate structural elucidation. The following protocol outlines the key steps and considerations for analyzing this compound.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical, particularly for observing the hydroxyl proton. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for phenols, the hydroxyl proton signal can be broad and its chemical shift highly variable due to hydrogen bonding and exchange with residual water.[4][5] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it acts as a hydrogen bond acceptor, often resulting in a sharper hydroxyl proton signal at a more downfield chemical shift.[6] For this guide, we will consider the spectrum in CDCl₃, with a note on the expected changes in DMSO-d₆.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of complex coupling patterns.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient for a routine ¹H NMR spectrum.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

D₂O Exchange: To definitively identify the hydroxyl proton, a "D₂O shake" can be performed.[4] A drop of deuterium oxide is added to the NMR tube, and after shaking, the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Predicted ¹H NMR Spectrum and Data Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals: one for the hydroxyl proton and three for the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-OH | 4.5 - 7.0 | broad singlet | - |

| H-4 | ~7.3 | doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 4.0 |

| H-5 | ~7.0 | triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~7.2 | doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 2.0 |

Analysis of Chemical Shifts

-

Hydroxyl Proton (H-OH): The chemical shift of the phenolic proton is highly dependent on concentration and solvent due to hydrogen bonding.[5][6][7] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 4.5-7.0 ppm.[4][8] In DMSO-d₆, this signal would likely shift downfield to around 9-10 ppm and become sharper.

-

Aromatic Protons (H-4, H-5, and H-6): The aromatic protons typically resonate in the region of 6.5-8.0 ppm.[9] The presence of the electron-withdrawing fluorine and trifluoromethyl groups will generally deshield the aromatic protons, shifting them downfield compared to unsubstituted phenol.[1]

-

H-4: This proton is ortho to the trifluoromethyl group and meta to the hydroxyl and fluoro groups. The strong electron-withdrawing effect of the CF₃ group will cause a significant downfield shift.

-

H-6: This proton is ortho to the hydroxyl group and the fluorine atom, and meta to the trifluoromethyl group. The combined deshielding effects of the adjacent electronegative atoms will also shift this proton downfield.

-

H-5: This proton is meta to the hydroxyl and trifluoromethyl groups and para to the fluorine atom. It is expected to be the most upfield of the aromatic protons.

-

Spin-Spin Coupling and Multiplicity

The splitting patterns of the aromatic protons provide crucial information about their connectivity.

-

H-4: This proton is coupled to H-5 with a typical ortho coupling constant (³J) of around 8.0 Hz.[10] It will also exhibit a longer-range coupling to the fluorine atom at position 2, a meta H-F coupling (⁴J), which is typically around 4 Hz.[2] This will result in a doublet of doublets.

-

H-5: This proton is coupled to two neighboring protons, H-4 and H-6, with similar ortho coupling constants of approximately 8.0 Hz. This will result in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are very similar).

-

H-6: This proton is coupled to H-5 with an ortho coupling constant of about 8.0 Hz. It will also show a smaller ortho H-F coupling (³J) to the fluorine at position 2. This will result in a doublet of doublets.

The trifluoromethyl group's fluorine atoms can also couple with the aromatic protons, but the coupling constant over four bonds (⁴J) is generally small (around 1-2 Hz) and may not be resolved in a standard spectrum.

Visualization of Molecular Structure and Coupling

To visually represent the spin-spin coupling network in this compound, a Graphviz diagram is provided below.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental NMR principles can be applied to deduce the structure of a complex molecule. The interplay of substituent electronic effects and spin-spin coupling, particularly with fluorine, gives rise to a unique and informative spectral fingerprint. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently confirm the structure of this and other related fluorinated compounds. This guide provides a solid foundation for such an analysis, empowering scientists to tackle challenging spectroscopic problems in their research and development endeavors.

References

-

Coupling of Protons with Fluorine. ResearchGate. [Link]

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]

-

Vila, J. A., & Scheraga, H. A. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255–265. [Link]

-

Exarchou, V., Troganis, A., Gerothanassis, I. P., Tsimidou, M., & Galanou, E. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13648–13681. [Link]

-

Exarchou, V., & Gerothanassis, I. P. (2012). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 10(3), 555–563. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. [Link]

-

Luchette, P. A., Be-be, S., & Prosser, R. S. (2002). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 23(4), 293–302. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Science Publishing. [Link]

-

Phenol OH Proton NMR Question. Reddit. [Link]

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Dyer, J., & Lee, J. (1961). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Transactions of the Faraday Society, 57, 774. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. MDPI. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Supporting Information for a scientific article. American Chemical Society. [Link]

-

2-(Trifluoromethyl)phenol. PubChem. [Link]

-

This compound, methyl ether. NIST WebBook. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

FT-IR Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)phenol: A Technical Guide for Researchers

Foreword: The Analytical Imperative

In the landscape of pharmaceutical synthesis and materials science, fluorinated organic building blocks are of paramount importance. 2-Fluoro-3-(trifluoromethyl)phenol is a prime example, serving as a key intermediate whose structural integrity is critical for downstream applications. Its unique substitution pattern—a hydroxyl group, a fluorine atom, and a trifluoromethyl group on an aromatic ring—creates a distinct molecular environment. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the structural confirmation and quality assessment of this compound. This guide provides a comprehensive framework for obtaining, interpreting, and validating the FT-IR spectrum of this compound, moving beyond a simple recitation of steps to explain the causality behind the analytical choices.

Part 1: Theoretical Foundations - Predicting the Spectroscopic Signature

Before any measurement is taken, a robust theoretical understanding of the molecule allows us to predict its infrared spectrum. The vibrational modes of this compound are dictated by the interplay of its functional groups and the electronic effects they exert on the benzene ring.

Molecular Structure and Key Vibrational Units:

The molecule, with a linear formula of FC₆H₃(CF₃)OH and a molecular weight of 180.10, is a liquid at room temperature.[1] Its structure comprises four key components whose vibrations will dominate the spectrum:

-

Hydroxyl (-OH) Group: The phenolic -OH group is the most prominent feature in the high-wavenumber region. Its vibrations are highly sensitive to hydrogen bonding.

-

Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group has several intense and characteristic C-F stretching and bending modes. Its presence significantly influences the electronic properties of the aromatic ring.[2]

-

Aryl-Fluorine (C-F) Bond: The C-F bond attached directly to the aromatic ring will produce a strong stretching vibration.

-

Aromatic Ring (Trisubstituted Benzene): The benzene ring provides a rigid backbone with characteristic C=C stretching and C-H stretching and bending vibrations. The 1,2,3-substitution pattern influences the out-of-plane bending modes in the fingerprint region.

Anticipated Spectral Features:

-

O-H Stretching Region (3600-3200 cm⁻¹): Due to intermolecular hydrogen bonding, a broad and strong absorption band is expected in this region. The breadth of this peak is a direct consequence of the different hydrogen-bonding environments present in the liquid sample.[3][4]

-

C-H Stretching Region (3100-3000 cm⁻¹): Weak to medium sharp peaks arising from the aromatic C-H bonds are anticipated here.

-

Fingerprint Region (< 1600 cm⁻¹): This region is complex but information-rich, containing the most definitive signatures of the molecule.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): A series of sharp bands of variable intensity will appear, corresponding to the skeletal vibrations of the benzene ring.

-

C-F Stretching (1400-1000 cm⁻¹): This area will be dominated by very strong absorption bands. The symmetric and asymmetric stretching modes of the -CF₃ group, along with the aryl C-F stretch, create a unique and intense pattern that is a key identifier for this class of compounds.[2][5]

-

O-H Bending and C-O Stretching (1390-1180 cm⁻¹): These modes will likely appear as strong bands, potentially overlapping with the C-F vibrations.

-

C-H Bending (900-675 cm⁻¹): Out-of-plane ("oop") bending of the aromatic C-H bonds provides information about the substitution pattern.

-

Part 2: Experimental Protocol - A Self-Validating Workflow

The chosen methodology must be robust and minimize sources of error. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique due to its speed, ease of use, and minimal sample preparation.[2][6]

Mandatory Visualization: FT-IR Analysis Workflow

Caption: A validated workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Experimental Protocol (ATR-FTIR)

Instrumentation and Materials:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (liquid, 97% purity).[1]

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Protocol:

-

Instrument Preparation & Background Scan:

-

Action: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen. Allow the instrument to stabilize.

-

Causality: This step is critical to minimize spectral interference from atmospheric water vapor (broad bands at ~3400 cm⁻¹ and sharp rotational lines at 1600-1800 cm⁻¹) and carbon dioxide (~2350 cm⁻¹).[4]

-

Action: With the clean, empty ATR crystal in position, perform a background scan (typically 64-128 scans).

-

Causality: The background scan measures the instrument's response and the ambient environment. This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information of the sample itself.

-

-

Sample Application and Measurement:

-

Action: Clean the ATR crystal surface thoroughly with a solvent-moistened wipe and allow it to dry completely.

-

Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal is essential for data integrity.

-

Action: Place a single, small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Causality: The FT-IR signal in ATR is generated by an evanescent wave that penetrates a few microns into the sample. Complete and intimate contact between the sample and the crystal is required for a high-quality, reproducible spectrum.[6]

-

Action: Acquire the sample spectrum using the following parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32–64

-

-

Causality: A resolution of 4 cm⁻¹ is sufficient for resolving the key functional group bands in the liquid phase. Averaging 32-64 scans provides an excellent signal-to-noise ratio for a neat liquid sample without excessive measurement time.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, apply a software-based ATR correction.

-

Causality: The penetration depth of the evanescent wave is wavelength-dependent. This correction algorithm mathematically adjusts the band intensities to make the resulting spectrum appear more like a traditional transmission spectrum, aiding in interpretation and library matching.

-

Action: Perform a baseline correction if needed.

-

Causality: A sloping or curved baseline can result from scattering or instrumental artifacts. Correction ensures accurate peak intensity measurements.

-

Action: Clean the sample from the ATR crystal immediately using a solvent wipe.

-

Part 3: Data Interpretation - Decoding the Molecular Fingerprint

The processed spectrum provides a unique fingerprint of the molecule. The analysis involves assigning the observed absorption bands to specific molecular vibrations.

Mandatory Visualization: Key Vibrational Modes

Caption: The molecular structure and its principal IR-active vibrational regions.

Quantitative Data Summary: Vibrational Band Assignments

The following table summarizes the expected vibrational frequencies and their assignments, based on established group frequencies for phenols, fluorinated aromatics, and trifluoromethyl compounds.[2][7][8][9]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |

| 3500 - 3200 | Strong, Broad | O-H stretch (H-bonded) | The broadness is characteristic of intermolecular hydrogen bonding in the liquid phenolic sample.[4] |

| 3100 - 3000 | Weak - Medium | Aromatic C-H stretch | Typical for sp² C-H bonds on a benzene ring. |

| 1620 - 1580 | Medium - Strong | Aromatic C=C ring stretch | Skeletal vibration of the benzene ring. |

| 1500 - 1450 | Medium - Strong | Aromatic C=C ring stretch | A second characteristic skeletal ring vibration. |

| 1350 - 1250 | Very Strong | C-F asymmetric stretch (-CF₃) | The trifluoromethyl group produces exceptionally intense absorptions. This is a key signature band.[2] |

| 1250 - 1180 | Strong | C-O stretch (phenol) / Aryl C-F stretch | The phenolic C-O stretch is typically strong. The aryl C-F stretch also falls in this region and is intense. |

| 1180 - 1100 | Very Strong | C-F symmetric stretch (-CF₃) | The second key signature band for the trifluoromethyl group. The combination of strong bands in the 1350-1100 cm⁻¹ range is definitive. |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend | The position is indicative of the 1,2,3-trisubstituted ring pattern. |

Part 4: Authoritative Grounding & Trustworthiness

A single spectrum is a single data point. Trustworthiness is established through validation.

-

Self-Consistency Check: The protocol is self-validating. Does the final spectrum exhibit the expected bands? A strong, broad O-H band, weak aromatic C-H bands, and exceptionally strong C-F bands must be present. The absence of significant bands from water, CO₂, or solvent (e.g., isopropanol) confirms the integrity of the measurement process.

-

Reference Comparison: The most reliable validation is comparison against a verified reference spectrum from a commercial or public database (e.g., NIST, SDBS).[10] The fingerprint region (<1500 cm⁻¹) is particularly crucial for a definitive match.[11]

-

Orthogonal Technique Confirmation: While FT-IR confirms functional groups, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the precise isomeric structure and purity, providing an orthogonal layer of validation.

Conclusion

The FT-IR analysis of this compound is a powerful tool for identity confirmation. The key spectroscopic markers are the broad hydroxyl stretch centered around 3400 cm⁻¹ and, most critically, the complex and highly intense series of absorption bands between 1350 cm⁻¹ and 1100 cm⁻¹, which serve as an unmistakable signature of the combined trifluoromethyl and aryl-fluorine substitutions. By following a robust experimental workflow and interpreting the resulting spectrum with a sound theoretical understanding, researchers and drug development professionals can confidently verify the structure of this vital chemical building block.

References

-

Tishchenko, O., Kryachko, E. S., & Nguyen, M. T. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1951-1969. [Link]

-

Chemical Synthesis Database. (n.d.). 3-fluoro-2-(trifluoromethyl)phenol. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Trifluoromethylphenol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 10, 2026, from [Link]

-

Harris, F. W., Narasimham, N. A., & Nielsen, J. R. (1956). Vibrational Spectra of Fluorinated Aromatics. XII. m‐Fluorochlorobenzene. The Journal of Chemical Physics, 24(6), 1232-1237. [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441. [Link]

-

NIST. (n.d.). Phenol, 2-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]

-

Sundararajan, K., & Sebastian, S. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 561-566. [Link]

-

ResearchGate. (2008). (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Retrieved January 10, 2026, from [Link]

-

Smith, B. C. (2015). IR Spectral Interpretation Workshop. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 10, 2026, from [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 10, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-Fluor-3-(trifluormethyl)phenol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. instanano.com [instanano.com]

- 10. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 11. azooptics.com [azooptics.com]

mass spectrometry fragmentation of 2-Fluoro-3-(trifluoromethyl)phenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-3-(trifluoromethyl)phenol

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho and meta to a hydroxyl group, imparts distinct chemical properties that are critical for its application as a synthetic building block. Accurate analytical characterization is paramount for its use in drug development and research, with mass spectrometry serving as a cornerstone technique for structural confirmation and identification.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with data from structurally analogous compounds to construct a predictive fragmentation model. We will delve into the mechanistic logic behind the formation of key fragment ions under Electron Ionization (EI) conditions, present the data in a clear, structured format, and provide a robust experimental protocol for empirical verification.

Molecular Structure and Ionization Properties

The initial step in any mass spectrometric analysis is the conversion of the neutral analyte molecule into a gas-phase ion. The structure of this compound dictates the most probable sites of ionization and subsequent fragmentation.

-

Molecular Formula: C₇H₄F₄O

-

Molecular Weight: 180.09 g/mol

-

Key Structural Features:

-

Aromatic phenol ring, a stable structure that typically produces a strong molecular ion peak.[1][2][3]

-

A hydroxyl (-OH) group, which directs characteristic fragmentation pathways such as the loss of carbon monoxide (CO).[1][4]

-

A fluorine (-F) substituent, which can be lost as a radical (•F) or as part of a neutral hydrogen fluoride (HF) molecule.[1]

-

A trifluoromethyl (-CF₃) group, a strong electron-withdrawing group that can be cleaved as a radical (•CF₃).

-

For a volatile and thermally stable molecule like this, Electron Ionization (EI) is the preferred method for generating a detailed fragmentation pattern useful for structural elucidation. The high energy (typically 70 eV) used in EI imparts sufficient internal energy to the newly formed molecular ion, inducing reproducible and characteristic bond cleavages.[5][6][7]

Proposed Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, a high-energy electron collides with the molecule, ejecting one of its own electrons to form a radical cation, known as the molecular ion ([M]•+). For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 180. This molecular ion is the starting point for a cascade of competing fragmentation reactions.

Key Fragmentation Mechanisms:

-

Loss of Carbon Monoxide (CO): Phenolic compounds classically undergo the elimination of a neutral CO molecule (28 Da) following rearrangement.[1][4] This pathway leads to the formation of a radical cation at m/z 152 . The stability of the aromatic system facilitates this rearrangement and subsequent fragmentation, making it a highly probable event.

-

Loss of Hydrogen Fluoride (HF): The presence of a fluorine atom ortho to the hydroxyl group creates a favorable conformation for the 1,2-elimination of a neutral hydrogen fluoride molecule (20 Da). This is a common fragmentation route for ortho-substituted fluorophenols.[1] This loss would result in a radical cation at m/z 160 , likely a benzofuran-type or rearranged structure.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group is susceptible to cleavage. The loss of a trifluoromethyl radical (•CF₃, 69 Da) is driven by the formation of a stable, even-electron fluorinated phenyl cation. This cleavage is expected to be a significant pathway, yielding a prominent ion at m/z 111 .[8][9]

-

Secondary Fragmentations: The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 152 ([M - CO]•+) could subsequently lose a fluorine radical (•F) to produce an ion at m/z 133 .

Summary of Proposed Fragmentation Data

The anticipated fragmentation pattern provides a unique fingerprint for the identification of this compound. The quantitative data for the proposed major fragments are summarized below for easy reference.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway Description |

| 180 | [C₇H₄F₄O]•+ | - | Molecular Ion [M]•+ |

| 160 | [C₇H₃F₃O]•+ | HF | Elimination of hydrogen fluoride from the molecular ion. |

| 152 | [C₆H₄F₄]•+ | CO | Loss of carbon monoxide, characteristic of phenols.[1][4] |

| 133 | [C₆H₃F₃]⁺ | CO, •F | Sequential loss of CO followed by a fluorine radical. |

| 111 | [C₇H₄FO]⁺ | •CF₃ | Cleavage of the trifluoromethyl radical.[8][9] |

Experimental Protocol: GC-MS Analysis

To empirically validate the proposed fragmentation pathways, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is the methodology of choice. The protocol must be robust and well-defined to ensure reproducibility and data integrity.

Methodology Details:

-

Sample Preparation:

-

Prepare a 100-1000 µg/mL solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

-

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

MS Transfer Line Temperature: 280°C.

-

Scan Range: Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: 3 minutes to prevent filament damage from the sample solvent.

-

This self-validating protocol provides all necessary parameters to acquire a high-quality, reproducible mass spectrum, which can then be compared against the proposed fragmentation model presented in this guide.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich process governed by its unique combination of functional groups. The molecular ion is expected to be clearly visible, with primary fragmentation pathways involving the characteristic loss of CO from the phenol moiety, elimination of HF due to the ortho-fluoro-hydroxyl arrangement, and cleavage of the trifluoromethyl radical. These competing pathways and their resultant fragment ions create a distinct mass spectral fingerprint. The detailed experimental protocol provided herein offers a clear and robust method for obtaining empirical data to confirm this theoretical framework, ultimately enabling the confident identification and structural elucidation of this important chemical entity in any research or development setting.

References

-

Krasnova, L., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Available at: [Link]

-

NIST. (n.d.). This compound, methyl ether. NIST WebBook. Available at: [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. Available at: [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Available at: [Link]

-

mzCloud. (2014). 4 Trifluoromethylphenol. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wang, H. Y., et al. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-